Deferoxamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

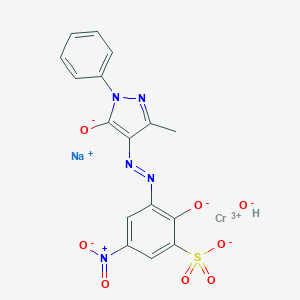

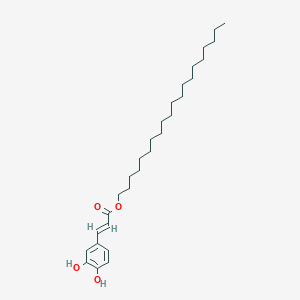

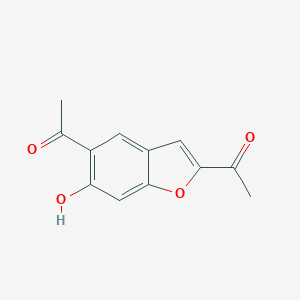

Deferoxamine hydrochloride (DFO) is a chelating agent that is used to treat iron overload in various medical conditions, such as thalassemia, sickle cell anemia, and myelodysplastic syndrome. DFO is a white crystalline powder that is soluble in water and has a molecular weight of 656.99 g/mol.

Wissenschaftliche Forschungsanwendungen

Metal Chelation and Medicinal Applications

Deferoxamine hydrochloride has been recognized for its remarkable ability to bind iron and various other metal ions, making it highly versatile for several medicinal and analytical applications. It is particularly noted for its efficacy in iron chelation therapy, a critical treatment for iron overload-associated diseases. Its metal binding capabilities extend to over 20 different metal complexes, showcasing its potential in treating a range of conditions related to metal ion accumulation. Additionally, deferoxamine's terminal amino group facilitates further modification and functionalization, expanding its application scope (Bellotti & Remelli, 2021).

Anticancer Properties

Research indicates that deferoxamine can inhibit the proliferation of human leukaemic cell populations. It acts by binding ferric ions, forming a stable complex which disrupts critical stages of cell proliferation. This suggests its potential utility in leukemia chemotherapy, as it can accumulate treated cells at the early S phase of the cell cycle, thereby suppressing leukaemic proliferation (Foa et al., 2009).

Diagnostic and Sensing Applications

Deferoxamine has been investigated for its potential in sensor devices, especially for Fe(III) detection. Its structure, with three hydroxamic functional groups, enables it to form stable complexes with various metal ions, making it suitable for clinical and analytical applications in sensing (Alberti et al., 2022).

Controlled Drug Release Systems

Deferoxamine's role in controlled drug release systems, particularly for treating iron dysregulation diseases, has been a subject of interest. It has been incorporated into chitosan/alginate hydrogels to overcome its limitations in clinical use, like poor gut absorption and short plasma half-life. These hydrogels have shown efficiency in providing sustained drug release, highlighting their potential in long-term treatment scenarios (Rassu et al., 2016).

Potential in Neurodegenerative and Stroke Treatment

There is evidence to suggest that deferoxamine can mitigate brain injury in models of intracerebral hemorrhage. It reduces iron accumulation and neuronal death, indicating its therapeutic potential in stroke and possibly other neurodegenerative conditions (Gu et al., 2009).

Use in Tissue Regeneration

Recent studies have shown that deferoxamine possesses properties beneficial for tissue and regenerative engineering. Its angiogenic capabilities, ability to upregulate key angiogenic factors, and antioxidant properties make it a promising candidate for enhancing tissue integration and promoting wound healing (Holden & Nair, 2019).

Eigenschaften

CAS-Nummer |

1950-39-6 |

|---|---|

Produktname |

Deferoxamine hydrochloride |

Molekularformel |

C25H49ClN6O8 |

Molekulargewicht |

597.1 g/mol |

IUPAC-Name |

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;hydrochloride |

InChI |

InChI=1S/C25H48N6O8.ClH/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);1H |

InChI-Schlüssel |

KCRQZLMAZHZDCL-UHFFFAOYSA-N |

SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.Cl |

Kanonische SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCC[NH3+])O)O)O.[Cl-] |

Andere CAS-Nummern |

1950-39-6 |

Piktogramme |

Irritant; Health Hazard |

Synonyme |

Deferoxamine Deferoxamine B Deferoxamine Mesilate Deferoxamine Mesylate Deferoxamine Methanesulfonate Deferoximine Deferrioxamine B Desferal Desferioximine Desferrioxamine Desferrioxamine B Desferrioxamine B Mesylate Desferroxamine Mesilate, Deferoxamine Mesylate, Deferoxamine Mesylate, Desferrioxamine B Methanesulfonate, Deferoxamine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one](/img/structure/B158462.png)

![2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B158468.png)

![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)

![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)

![3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid](/img/structure/B158477.png)